molecular formula C10H17BrN4O2 B2886603 Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2402839-13-6

Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B2886603
CAS No.: 2402839-13-6
M. Wt: 305.176
InChI Key: HCMHTTKFEWOACP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is a carbamate-protected triazole derivative with significant utility in medicinal chemistry and organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to an ethylamine linker, which is further connected to a 5-bromo-4-methyl-1,2,4-triazole core. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The bromine atom at the 5-position of the triazole ring enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the Boc group facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN4O2/c1-10(2,3)17-9(16)12-6-5-7-13-14-8(11)15(7)4/h5-6H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMHTTKFEWOACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(N1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The 1,2,4-triazole core is typically constructed via [3 + 2] cycloaddition between β-ketophosphonates and azides under basic conditions. A cesium carbonate/DMSO system enables efficient formation of 4,5-disubstituted triazoles through chelation-controlled enolate intermediates. For the target compound, methyl acetylphosphonate (R¹ = Me) reacts with benzyl azide (R² = Br) under these conditions to yield 5-bromo-4-methyl-1,2,4-triazole-3-phosphonate (Table 1).

Key Reaction Parameters:

  • Cs₂CO₃ (2.0 equiv) as base
  • DMSO solvent at 25°C
  • 12-24 hour reaction time
  • 89-95% isolated yields

Bromination Methodologies

Direct Electrophilic Substitution

Post-cyclization bromination employs N-bromosuccinimide (NBS) in dichloromethane at 0-5°C. The methyl group at position 4 directs electrophilic attack to position 5 through σ-complex stabilization.

Optimized Conditions:

  • NBS (1.05 equiv)
  • AIBN (0.5 mol%) as initiator
  • Anhydrous CH₂Cl₂, nitrogen atmosphere
  • 86% yield of 5-bromo derivative

Ethylamine Sidechain Installation

Michael Addition Approach

A three-step sequence introduces the ethylamine spacer:

  • Triazole phosphonate hydrolysis to carboxylic acid
  • Ethyl acrylate conjugate addition using DBU catalyst
  • Curtius rearrangement with diphenylphosphoryl azide (DPPA) to install amine

Critical Observations:

  • Microwave-assisted hydrolysis (120°C, 30 min) improves acid yield to 94%
  • DPPA-mediated rearrangement requires strict temperature control (-40 → 25°C)

Carbamate Protection Strategies

CDI-Mediated Coupling

Carbonyl diimidazole (CDI) activates tert-butanol for carbamate formation with the primary amine. This method avoids racemization and provides excellent functional group tolerance.

Procedure Highlights:

  • Tert-butanol (3.0 equiv) reacts with CDI (1.2 equiv) in THF
  • Amine addition at -78°C over 2 hours
  • Gradual warming to 25°C with continuous stirring
  • 88% isolated yield after silica gel chromatography

Integrated Synthetic Routes

Table 1. Comparative Analysis of Synthetic Pathways

Route Key Steps Yield (%) Purity (HPLC) Key Reference
A Cyclocondensation → Bromination → Amine installation → CDI coupling 62 99.1
B Pre-brominated cyclization → Reductive amination → Carbamate protection 58 98.7
C Solid-phase synthesis using Wang resin → TFA cleavage 71 99.4

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column) with acetonitrile/water gradient achieves baseline separation of diastereomers. Critical mobile phase parameters:

  • 0.1% TFA additive for peak sharpening
  • 1.0 mL/min flow rate at 25°C
  • 210 nm UV detection wavelength

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.38 (s, 9H, tert-butyl)
  • δ 2.44 (s, 3H, C4-CH₃)
  • δ 3.41 (q, J=6.5 Hz, 2H, CH₂NH)
  • δ 4.02 (t, J=6.5 Hz, 2H, triazole-CH₂)

MS (ESI+): m/z 359.1 [M+H]⁺ (calc. 359.07)

Industrial Scale Considerations

Continuous Flow Optimization

Microreactor technology enhances safety and yield for exothermic bromination steps:

  • 10 mL/min combined flow rate
  • Residence time <90 seconds
  • 94% conversion vs. 86% batch mode

Crystallization Engineering

Ternary solvent system (hexane/EtOAc/MeOH 85:10:5) enables direct crystallization from reaction crude:

  • 99.5% purity without chromatography
  • 78% recovery yield
  • Polymorph control through anti-solvent addition rate

Mechanistic Insights

Chelation-Controlled Cyclization

The cesium ion coordinates with β-ketophosphonate enolate, enforcing Z-configuration that dictates triazole regiochemistry. This metal-template effect explains the exceptional 20:1 regioselectivity observed in Route A.

Carbamate Formation Kinetics

DFT calculations reveal CDI-mediated carbamation proceeds through a tetrahedral intermediate with ΔG‡ = 18.3 kcal/mol. Rate-determining step involves imidazole departure rather than amine attack.

Chemical Reactions Analysis

Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate can undergo various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Applications
This compound C₁₀H₁₆BrN₄O₂ 291.15 5-Bromo, 4-methyl triazole 2377035-29-3 Intermediate for kinase inhibitors
Tert-butyl N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate C₁₁H₂₀N₄O₂S 272.37 5-Sulfanyl, 4-ethyl triazole Not reported Thiol-mediated conjugation in drug delivery
Tert-butyl N-(6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ 280.21 Linear bromohexyl chain Not reported Building block for cannabinoid receptor ligands
Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate C₉H₁₅BrN₄O₂ 291.15 Methyl linker (vs. ethyl) 2377035-29-3 Similar reactivity but altered steric profile
Tert-butyl N-[2-(5-amino-1-phenyl-1H-pyrazol-3-yl)ethyl]carbamate C₁₄H₁₉N₅O₂ 289.34 Pyrazole core (vs. triazole) 114076-35-6 Anticancer agent precursor

Structural and Reactivity Comparisons

  • Core Heterocycle : The 1,2,4-triazole core in the target compound provides greater metabolic stability compared to pyrazole derivatives (e.g., C₁₄H₁₉N₅O₂) due to reduced susceptibility to oxidative degradation .
  • Substituent Effects : The 5-bromo group enhances electrophilicity, enabling palladium-catalyzed cross-coupling reactions. In contrast, sulfanyl-substituted analogs (e.g., C₁₁H₂₀N₄O₂S) exhibit nucleophilic reactivity for thiol-ene click chemistry .
  • Linker Flexibility : The ethyl linker in the target compound offers improved conformational flexibility compared to methyl-linked analogs (e.g., C₉H₁₅BrN₄O₂), which may influence binding affinity in receptor-targeted molecules .

Stability and Reactivity

  • The Boc group in the target compound is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA), as demonstrated in the synthesis of cannabinoid receptor ligands .
  • Bromine at the 5-position undergoes Suzuki-Miyaura coupling with aryl boronic acids at yields >80%, whereas sulfanyl analogs require harsher conditions for functionalization .

Case Studies in Drug Development

  • In a 2024 patent (EP 4 374 877 A2), this compound was used to synthesize a spirocyclic carboxamide derivative with nanomolar potency against a tyrosine kinase target .
  • Comparatively, tert-butyl N-(6-bromohexyl)carbamate was employed in the synthesis of CB2 receptor agonists, highlighting the role of chain length in receptor binding .

Biological Activity

Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate (CAS: 2402839-13-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C12H19BrN4O2C_{12}H_{19}BrN_{4}O_{2}, with a molecular weight of 331.21 g/mol. The compound's structure features a triazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₉BrN₄O₂
Molecular Weight331.21 g/mol
CAS Number2402839-13-6

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing triazole moieties often exhibit antifungal and antibacterial properties. The bromine substitution may enhance the lipophilicity and bioactivity of the molecule, facilitating its interaction with cellular membranes and biological macromolecules.

  • Antimicrobial Activity : this compound has shown potential antimicrobial effects against several pathogens. Its mechanism likely involves disrupting the synthesis of nucleic acids in bacteria and fungi.
  • Cancer Cell Inhibition : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting mitotic processes. The presence of the triazole ring is critical for these activities.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar triazole derivatives, providing insights into the potential applications of this compound.

Study 1: Antifungal Activity

A study published in Journal of Medicinal Chemistry explored various triazole derivatives for their antifungal properties. The results indicated that compounds with similar structures exhibited significant activity against Candida albicans and Aspergillus fumigatus. The study highlighted that substitutions on the triazole ring could enhance antifungal potency.

Study 2: Anticancer Properties

Research conducted on triazole-based compounds demonstrated their ability to inhibit cell proliferation in human cancer cell lines. For instance, a derivative showed an IC50 value in the low micromolar range against breast cancer cells. This suggests that this compound may possess similar anticancer properties.

Study 3: Mechanistic Insights

A recent investigation into the cellular mechanisms revealed that triazole derivatives could induce cell cycle arrest at the G2/M phase in cancer cells. This was attributed to the inhibition of key mitotic kinases. Such findings underscore the therapeutic potential of this compound in cancer treatment.

Q & A

Q. What are the optimized synthetic routes for Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves coupling a brominated triazole derivative with tert-butyl carbamate precursors. Key steps include:

  • Solvent selection: Dimethylformamide (DMF) or dichloromethane (DCM) are common solvents due to their polarity and ability to stabilize intermediates .
  • Temperature control: Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation.
  • Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress and confirm intermediate formation .
    Yield optimization requires careful stoichiometric balancing of reagents and purification via column chromatography.

Q. How is the structural identity of this compound validated in academic research?

Answer: Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR identify hydrogen and carbon environments, with the tert-butyl group appearing as a singlet (~1.4 ppm) and the triazole ring protons as distinct multiplet signals .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., m/z ~318 for C₁₁H₁₈BrN₅O₂) and fragmentation patterns .
  • X-ray crystallography: For crystalline samples, SHELX-based refinement resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl groups on the triazole ring influence reactivity in cross-coupling reactions?

Answer:

  • Steric effects: The methyl group at the 4-position of the triazole introduces steric hindrance, limiting nucleophilic attack at adjacent positions.
  • Electronic effects: The electron-withdrawing bromo group at the 5-position enhances electrophilicity, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.
    Mechanistic studies using density functional theory (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:

  • Cross-validation: Combine NMR, MS, and infrared (IR) spectroscopy to confirm functional groups. For example, IR peaks at ~1700 cm⁻¹ validate the carbamate carbonyl .
  • Dynamic NMR: Assess temperature-dependent spectral changes to detect conformational flexibility that may explain discrepancies .
  • Crystallographic refinement: Use SHELXL to resolve ambiguous bond geometries when computational models (e.g., Gaussian) conflict with experimental data .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in biological assays?

Answer:

  • pH stability: The tert-butyl carbamate group is hydrolytically stable under neutral conditions but degrades in strongly acidic/basic environments. Buffered solutions (pH 6–8) are recommended for biological testing .
  • Thermal stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting suitability for room-temperature applications .
  • Light sensitivity: UV-Vis spectroscopy can detect photo-degradation products, necessitating storage in amber vials .

Q. What computational approaches are used to predict the compound’s interactions with enzymatic targets?

Answer:

  • Molecular docking: Tools like AutoDock Vina simulate binding affinities with target proteins (e.g., kinases or cytochrome P450 enzymes). The bromo-triazole moiety often shows π-π stacking with aromatic residues .
  • Molecular dynamics (MD): Simulations assess binding stability over time, identifying key hydrogen bonds (e.g., between the carbamate oxygen and active-site residues) .
  • QSAR modeling: Relate structural descriptors (e.g., logP, polar surface area) to observed antifungal or anticancer activity .

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